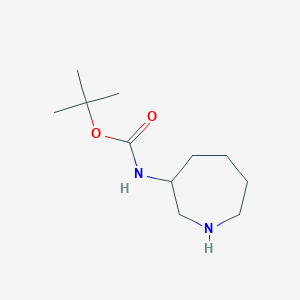

tert-Butyl azepan-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(azepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPWAXJSWYEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609582 | |

| Record name | tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454451-26-4 | |

| Record name | tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 3-AZEPANYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl azepan-3-ylcarbamate is a synthetic organic compound that holds significance as a building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The azepane scaffold is a key feature in a number of approved drugs and biologically active compounds, highlighting the importance of its derivatives in pharmaceutical research.[1][2][3][4] The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under mild acidic conditions, a crucial feature in multi-step organic synthesis.[5][6][7][8]

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and safety information. It also outlines general experimental protocols for its synthesis and purification based on established methods for similar compounds, and discusses its potential applications in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[9] |

| Molecular Weight | 214.30 g/mol | PubChem[9] |

| CAS Number | 454451-26-4 | PubChem[9] |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | PubChem[9] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |

| XLogP3 | 1.4 | PubChem[9] |

| Hydrogen Bond Donor Count | 2 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |

| Rotatable Bond Count | 3 | PubChem[9] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the protons on the azepane ring.

-

tert-Butyl Protons: A sharp singlet peak integrating to 9 protons is expected around δ 1.4 ppm.

-

Azepane Ring Protons: A series of complex multiplets would be observed in the region of δ 1.5-3.5 ppm, corresponding to the methylene and methine protons of the azepane ring. The proton attached to the nitrogen of the carbamate (NH) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon around δ 80 ppm and another for the three equivalent methyl carbons around δ 28 ppm.

-

Carbamate Carbonyl: A signal for the carbonyl carbon of the carbamate group is expected in the range of δ 155-157 ppm.

-

Azepane Ring Carbons: Several signals corresponding to the carbon atoms of the azepane ring would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H stretch (carbamate) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1680-1700 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214.

-

Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to give prominent fragment ions.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general procedure can be adapted from the synthesis of other Boc-protected amines.

Synthesis of this compound

A common method for the introduction of a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

3-Aminoazepane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, 1,4-dioxane)

Procedure:

-

Dissolve 3-aminoazepane in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization.

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane)

Procedure:

-

Prepare a slurry of silica gel in the initial eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent to yield the purified this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[9] It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules and approved drugs.[1][2][3][4] The incorporation of the azepane moiety can influence a molecule's conformational flexibility and physicochemical properties, which can be advantageous for binding to biological targets.

This compound serves as a key intermediate for introducing the 3-aminoazepane functionality into a target molecule. The Boc-protected amine allows for selective reactions at other positions of a molecule before deprotection and subsequent functionalization of the azepane nitrogen or the 3-amino group. This strategy is widely employed in the synthesis of complex molecules in drug discovery programs.[5][6][7][8]

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are of interest in the development of agents targeting various receptors and enzymes where the azepane structure can serve as a key binding element.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl azepan-3-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The document details a common and efficient synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a clear and accessible format.

Introduction

This compound, also known as N-Boc-3-aminoazepane, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The azepane ring system is a privileged scaffold in drug discovery, appearing in molecules targeting a range of biological pathways. The presence of a protected amine at the 3-position allows for further functionalization and elaboration of the molecular structure, making it a versatile synthon for the development of novel therapeutics. This guide will focus on a practical and widely applicable synthetic route starting from the readily available amino acid, D-lysine, leading to the enantiomerically pure (R)-tert-butyl azepan-3-ylcarbamate.

Synthetic Pathway

A prevalent and effective method for the synthesis of (R)-tert-butyl azepan-3-ylcarbamate involves a multi-step sequence commencing with D-lysine. This pathway leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. The key transformations include the protection of the amino groups, cyclization to a lactam, reduction of the lactam to the corresponding cyclic amine, and finally, protection of the exocyclic amine with a tert-butyloxycarbonyl (Boc) group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of (R)-tert-butyl azepan-3-ylcarbamate.

Synthesis of N-Boc-3-amino-ε-caprolactam from Nα,Nε-di-Boc-D-lysine

Materials:

-

Nα,Nε-di-Boc-D-lysine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Nα,Nε-di-Boc-D-lysine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-amino-ε-caprolactam.

Reduction of N-Boc-3-amino-ε-caprolactam to 3-Aminoazepane

Materials:

-

N-Boc-3-amino-ε-caprolactam

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous sodium hydroxide solution

-

Diethyl ether

Procedure:

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-amino-ε-caprolactam (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water.

-

Filter the resulting precipitate and wash thoroughly with THF and diethyl ether.

-

Concentrate the combined filtrate under reduced pressure to yield crude 3-aminoazepane, which can be used in the next step without further purification.

Boc-Protection of 3-Aminoazepane

Materials:

-

3-Aminoazepane (from the previous step)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 3-aminoazepane in DCM or THF and add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Boc₂O (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[1][2]

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]

Caption: General experimental workflow.

Data Presentation

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | White to off-white solid or oil | |

| Melting Point | Not widely reported, varies with purity | |

| Yield (from Lysine) | 40-60% (overall) |

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of the target compound. The following tables provide the expected chemical shifts for ¹H and ¹³C NMR in CDCl₃.[4][5]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | NH (carbamate) |

| ~3.6 - 3.9 | m | 1H | CH-NHBoc |

| ~2.8 - 3.2 | m | 2H | CH₂-NH (azepane) |

| ~1.8 - 2.0 | m | 2H | Azepane ring CH₂ |

| ~1.5 - 1.8 | m | 6H | Azepane ring CH₂ |

| 1.44 | s | 9H | C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 156 | C=O (carbamate) |

| ~79 - 80 | C(CH₃)₃ |

| ~50 - 52 | CH-NHBoc |

| ~48 - 50 | CH₂-NH (azepane) |

| ~36 - 38 | Azepane ring CH₂ |

| ~28 - 30 | Azepane ring CH₂ |

| 28.4 | C(CH₃)₃ |

| ~25 - 27 | Azepane ring CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is typically employed.

Expected ESI-MS Data

| m/z | Interpretation |

| 215.18 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) |

| 159.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 115.12 | [M - Boc + H]⁺ (Loss of the Boc group) |

The fragmentation of N-Boc protected amines in mass spectrometry is well-documented and often involves the characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Conclusion

This technical guide has provided a detailed overview of a reliable synthetic route to this compound, a crucial building block for drug discovery and development. The experimental protocols are based on established chemical transformations, and the provided characterization data serves as a benchmark for researchers synthesizing this compound. By following the methodologies outlined in this document, scientists can efficiently produce and verify the integrity of this compound for their research endeavors.

References

In-Depth Technical Guide: tert-Butyl Azepan-3-ylcarbamate (CAS 454451-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl azepan-3-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a Boc-protected amine, offers a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs, recognized for its ability to explore chemical space in three dimensions. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and applications of this compound, serving as a technical resource for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties provide essential information for handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 454451-26-4 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate |

| Synonyms | 3-(Boc-amino)azepane, tert-Butyl (azepan-3-yl)carbamate |

| Appearance | White to off-white solid (typical) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available amino acids. Below is a representative synthetic protocol adapted from the synthesis of its enantiomerically pure form.

Synthesis of (±)-tert-Butyl Azepan-3-ylcarbamate

This synthesis involves the cyclization of a protected amino acid derivative followed by reduction and Boc protection.

Step 1: Synthesis of (±)-3-Aminolactam

A detailed protocol for the synthesis of the racemic 3-aminolactam precursor is required. This can often be achieved from a suitable starting material like DL-ornithine through cyclization.

Step 2: Reduction of the Lactam and Boc Protection

This step involves the reduction of the lactam to the corresponding cyclic amine, followed by the protection of the amino group with a Boc group.

Materials and Reagents:

-

(±)-3-Aminolactam

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Experimental Procedure:

-

Reduction of the Lactam: To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (±)-3-aminolactam in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude (±)-azepan-3-amine.

-

Boc Protection: Dissolve the crude (±)-azepan-3-amine in dichloromethane. To this solution, add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Analytical Methods

Accurate characterization and purity assessment are crucial for the use of this compound in drug discovery. The following are standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound.

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.50-2.00 (m, 6H, azepane-CH₂), 2.80-3.20 (m, 4H, azepane-CH₂N), 3.80-4.00 (m, 1H, CH-NHBoc), 5.00-5.20 (br s, 1H, NH-Boc).

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): 28.5 (C(CH₃)₃), 29.0, 30.5, 36.0 (azepane-CH₂), 46.0, 48.0 (azepane-CH₂N), 52.0 (CH-NHBoc), 79.5 (C(CH₃)₃), 155.5 (C=O).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for determining the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

Caption: Analytical workflow for this compound.

Applications in Drug Discovery

The azepane scaffold is a key feature in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This compound serves as a crucial intermediate for introducing this valuable motif into drug candidates. The Boc-protected amine allows for selective functionalization at the azepane nitrogen, while the free amine can be deprotected and further elaborated.

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The azepane ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site or allosteric pockets of kinases. The conformational flexibility of the seven-membered ring can be advantageous in achieving high affinity and selectivity. The use of this compound allows for the introduction of the 3-aminoazepane core, which can be further derivatized to explore structure-activity relationships (SAR).

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The azepane moiety can be incorporated into ligands for various GPCRs. The 3D structure of the azepane ring can provide a framework for positioning substituents that interact with specific residues in the receptor binding pocket, leading to potent and selective agonists, antagonists, or allosteric modulators.

Caption: Logical relationships in drug discovery applications.

Conclusion

This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its utility stems from the presence of the azepane scaffold, which imparts desirable three-dimensional structural features to drug candidates. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the development of new therapeutics. The detailed protocols and workflows are intended to facilitate its effective use in the drug discovery process.

tert-Butyl azepan-3-ylcarbamate molecular weight and formula

An In-depth Technical Guide to tert-Butyl azepan-3-ylcarbamate

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The core molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 214.30 g/mol | [1][2][3][4] |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | [3] |

| CAS Number | 454451-26-4 | [3] |

Molecular Structure and Composition

The structure of this compound consists of three primary functional groups: a tert-butyl protecting group, a central azepane ring, and a carbamate linker. The logical relationship between these components is illustrated in the diagram below.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application of this compound. For instance, its use as a reactant in a coupling reaction would necessitate a different protocol than its use as a standard for analytical method development. Researchers should consult specific synthetic procedures or analytical methods relevant to their research goals. General handling procedures should adhere to the Safety Data Sheet (SDS) for safe laboratory practice, including the use of personal protective equipment.

Signaling Pathways and Biological Activity

As a synthetic building block, this compound is not typically associated with direct biological activity or specific signaling pathways. Its primary role is as an intermediate in the synthesis of more complex, biologically active molecules. The final synthesized compound would be the subject of biological assays to determine its effects on cellular signaling. Therefore, no signaling pathway diagram is applicable to the intermediate compound itself.

References

An In-depth Guide to the Nomenclature of tert-Butyl azepan-3-ylcarbamate

This technical guide provides a comprehensive overview of the IUPAC name and synonyms for the compound commonly known as tert-Butyl azepan-3-ylcarbamate. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and referencing in scientific literature and patents.

Chemical Nomenclature and Identification

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure a standardized and unambiguous system of identification. For this compound, the IUPAC name clarifies the precise arrangement of its constituent functional groups.

The IUPAC name for this compound is tert-butyl N-(azepan-3-yl)carbamate [1].

In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and research contexts. These alternative names are frequently used for brevity or to highlight specific structural features, such as the common "Boc" protecting group abbreviation for the tert-butoxycarbonyl group.

Data Summary

The following table summarizes the IUPAC name and common synonyms for this compound, along with its CAS registry number for definitive identification.

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate[1] |

| Synonyms | tert-butyl 3-azepanylcarbamate[1] |

| 3-(Boc-amino)azepane[1] | |

| 3-(tert-Butoxycarbonylamino)hexahydroazepine[1] | |

| (R)-tert-Butyl azepan-3-ylcarbamate[2][3] | |

| (S)-tert-Butyl azepan-3-ylcarbamate[4] | |

| CAS Number | 454451-26-4[1] |

Nomenclature Relationship Diagram

The logical relationship between the common name, the systematic IUPAC name, and its various synonyms is illustrated in the diagram below. This visualization helps to clarify the connections between the different terms used to describe the same chemical entity.

References

Spectroscopic Data of tert-Butyl azepan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl azepan-3-ylcarbamate. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass Spectrometry (MS) fragmentation patterns. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(azepan-3-yl)carbamate[1]

-

Molecular Formula: C₁₁H₂₂N₂O₂[1]

-

Molecular Weight: 214.30 g/mol [1]

-

Monoisotopic Mass: 214.168127949 Da[1]

-

CAS Number: 454451-26-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on computational predictions and an analysis of the characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Broad m | 1H | CH-NHBoc |

| ~3.00 - 2.80 | m | 2H | CH₂-NH (ring) |

| ~2.70 - 2.50 | m | 2H | CH₂-NH (ring) |

| ~1.90 - 1.50 | m | 6H | Ring CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

| (variable) | Broad s | 1H | NH (amine) |

| (variable) | Broad s | 1H | NH (carbamate) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~53.0 | CH-NHBoc |

| ~48.0 | CH₂-NH (ring) |

| ~46.0 | CH₂-NH (ring) |

| ~37.0 | Ring CH₂ |

| ~30.0 | Ring CH₂ |

| 28.4 | C(CH₃)₃ |

| ~27.0 | Ring CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its carbamate and secondary amine functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (amine & amide) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1250, ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 214.17 | [M]⁺, Molecular ion |

| 158.13 | [M - C₄H₈]⁺, Loss of isobutylene |

| 115.10 | [M - Boc]⁺, Loss of the tert-butoxycarbonyl group |

| 100.09 | [M - C₅H₉NO₂]⁺, Fragmentation of the azepane ring |

| 57.07 | [C₄H₉]⁺, tert-butyl cation |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans may range from 8 to 64.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. If precipitation occurs, the sample must be filtered.[2]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer should be set to scan a range that includes the expected molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility of tert-Butyl Azepan-3-ylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-butyl azepan-3-ylcarbamate, a key building block in contemporary drug discovery and development. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This document consolidates available qualitative solubility data, presents a comprehensive experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar azepane ring containing a secondary amine. This amphiphilic nature dictates its solubility profile, adhering to the principle of "like dissolves like." Solvents with the ability to effectively solvate both the nonpolar and polar regions of the molecule will exhibit a higher capacity for dissolution.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative solubility can be inferred from common laboratory procedures involving this compound, such as synthesis, extraction, and purification. The following table summarizes these observations.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Inferred From |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | Use in extraction and as a co-solvent for slurrying.[1] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | Frequently used as an extraction solvent.[1] |

| Tetrahydrofuran | C₄H₈O | Ether | Soluble | Used as a reaction solvent for carbamates.[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | A common solvent for extraction and chromatography of similar carbamates. |

| Benzene | C₆H₆ | Aromatic | Soluble | Used as a solvent in the synthesis of related carbamates.[2] |

| Hexane | C₆H₁₄ | Aliphatic | Sparingly Soluble / Insoluble | Used as an anti-solvent for precipitation and washing of carbamate products.[1][2] |

| Water | H₂O | Protic | Sparingly Soluble | Carbamates are generally washed with water to remove inorganic impurities, indicating low solubility.[1][2] |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Gravimetric Analysis: Once the solvent has been completely removed, weigh the dish or vial containing the dried solute. The difference between this weight and the initial weight of the empty container is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))

3. Qualitative Assessment (Rapid Method): [3]

For a quicker, qualitative assessment:

-

Place a small, known amount of the compound (e.g., 5 mg) into a vial.

-

Add the solvent dropwise while agitating.

-

Observe the volume of solvent required to completely dissolve the solid. This provides a rough estimate of solubility (e.g., soluble, sparingly soluble, or insoluble).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Stability and Storage of tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl azepan-3-ylcarbamate (CAS No: 454451-26-4). The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions and high temperatures. Understanding these properties is critical for maintaining the integrity of the compound during storage, handling, and in various experimental settings.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | [1] |

Stability Profile

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is well-known for its stability in basic and nucleophilic environments but is characteristically labile under acidic conditions.[2][3]

2.1. pH Stability

The carbamate linkage in this compound exhibits distinct stability profiles at different pH ranges.

| Condition | Stability | Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The cleavage proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide, releasing the free amine.[2][5] |

| Neutral pH | Generally Stable | Under neutral pH conditions, the compound is expected to be stable for extended periods, assuming moderate temperatures. |

| Basic pH | Generally Stable | The Boc group is robust and stable towards most bases and nucleophiles, making it a suitable protecting group in reaction sequences involving basic conditions.[2][3][6] |

2.2. Thermal Stability

While generally stable at ambient temperatures, this compound can undergo thermal degradation.

| Condition | Stability | Degradation Pathway |

| Elevated Temperatures | Susceptible to Degradation | Thermal deprotection of N-Boc protected amines can occur at high temperatures, even in the absence of an acid catalyst.[7][8] This process also leads to the formation of the free amine, isobutylene, and carbon dioxide via the carbamic acid intermediate.[8] Studies on similar compounds show that significant thermal deprotection requires temperatures well above typical storage or handling conditions, often exceeding 150°C.[7][9] |

2.3. Photostability

2.4. Incompatible Materials

Contact with the following materials should be avoided:

-

Strong Acids: Causes rapid deprotection (cleavage of the Boc group).[4]

-

Strong Oxidizing Agents: May lead to degradation of the molecule.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: 2-8°C Short-term: Room Temperature | Refrigeration minimizes the rate of potential slow degradation over time. Several suppliers recommend storage at 2-8°C. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Recommended to prevent potential reaction with atmospheric components like CO₂ and moisture over long-term storage. |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, air, and light. Amber glass vials with tight-fitting caps are suitable.[10] |

| Environment | Dry, cool location | Prevents hydrolysis and thermal degradation.[11] |

Experimental Protocols: Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound. Below are generalized protocols for assessing the stability of this compound under various stress conditions.

4.1. Acid-Catalyzed Degradation (Boc Deprotection)

This protocol serves to confirm the lability of the Boc group to acid.

-

Reagents:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve a known quantity of this compound in DCM.

-

Slowly add TFA to the solution (a final concentration of 20-50% v/v is typical).[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) to observe the disappearance of the starting material and the appearance of the deprotected product (azepan-3-amine).

-

Caution: The reaction evolves isobutene and CO₂ gas; ensure adequate ventilation.[2]

-

4.2. Thermal Degradation

This protocol assesses the stability of the compound at elevated temperatures.

-

Procedure (Solid State):

-

Place a known amount of solid this compound into a vial.

-

Place the vial in a calibrated oven at a set temperature (e.g., 70°C).

-

At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

-

Analyze the sample by a stability-indicating method (e.g., HPLC) to determine the remaining percentage of the parent compound.

-

Visualizations

5.1. Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic or thermal conditions.

Caption: Key degradation pathways for this compound.

5.2. Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically evaluating compound stability.

Caption: General workflow for a forced degradation stability study.

References

- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

tert-Butyl azepan-3-ylcarbamate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of tert-Butyl azepan-3-ylcarbamate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Chemical Identification and Physical Properties

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate |

| CAS Number | 454451-26-4[1] |

| Molecular Formula | C11H22N2O2[1] |

| Molecular Weight | 214.30 g/mol [1] |

| Synonyms | 3-(Boc-amino)azepane, tert-Butyl N-(azepan-3-yl)carbamate |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 214.168127949 Da | PubChem[1] |

| Monoisotopic Mass | 214.168127949 Da | PubChem[1] |

| Topological Polar Surface Area | 50.4 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 211 | PubChem[1] |

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

Pictogram:

-

Warning [1]

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols will vary, the following general procedures should be followed to ensure the safe handling and storage of this compound.

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.

-

Provide appropriate exhaust ventilation at places where dust may be formed.

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |

| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.

-

Handle in accordance with good industrial hygiene and safety practices.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First-Aid Measures

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

-

Environmental precautions: Do not let the product enter drains.[2]

-

Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Logical Workflow for Chemical Risk Assessment and Handling

The following diagram illustrates a logical workflow for assessing the risks and determining the appropriate handling procedures for a chemical compound like this compound.

Caption: Risk Assessment and Handling Workflow.

This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet (SDS) and institutional safety guidelines before use.

References

An In-Depth Technical Guide to the Chiral Resolution of tert-Butyl azepan-3-ylcarbamate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of racemic tert-butyl azepan-3-ylcarbamate, a crucial building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is often a critical step in drug development, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details three primary resolution strategies: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemates of compounds containing a basic functional group, such as the secondary amine in the azepane ring of the target molecule. This technique involves reacting the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol

This protocol is adapted from established procedures for the resolution of analogous cyclic carbamates, such as tert-butyl piperidin-3-ylcarbamate. Optimization of solvent, temperature, and stoichiometry will be necessary for the specific substrate.

Materials:

-

Racemic this compound

-

(R)-(-)-Mandelic acid (or other chiral acids like (+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid)

-

Solvent (e.g., isopropanol, ethanol, ethyl acetate, or mixtures thereof)

-

Sodium hydroxide (e.g., 1 M aqueous solution)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation: In a reaction vessel, dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., isopropanol) at an elevated temperature to ensure complete dissolution. In a separate vessel, dissolve the chiral resolving agent, such as (R)-(-)-mandelic acid (0.5-1.0 equivalents), in the same solvent, also with heating.

-

Crystallization: Slowly add the resolving agent solution to the solution of the racemic compound. Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a crystalline precipitate should be observed.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash it with a small amount of the cold crystallization solvent.

-

Enantiomeric Enrichment (Optional): The optical purity of the obtained diastereomeric salt can be enhanced by recrystallization from a suitable solvent.

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base, such as 1 M sodium hydroxide, to neutralize the chiral acid and liberate the free amine into the organic layer.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR or achiral HPLC analysis.

Quantitative Data (Hypothetical based on analogous compounds)

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| (R)-(-)-Mandelic Acid | Isopropanol | 40-45 | >98 |

| L-(+)-Tartaric Acid | Ethanol | 35-40 | >95 |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate | 38-42 | >99 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme, typically a lipase or a protease, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a substrate like this compound, which has a secondary amine, a common approach is the acylation of the amine with an acyl donor.

Experimental Protocol

This protocol is based on general procedures for the lipase-catalyzed resolution of cyclic amines. The choice of enzyme, acyl donor, and solvent is critical and requires screening for optimal results.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, methyl tert-butyl ether)

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

Reaction Setup: To a flask containing the racemic this compound (1.0 equivalent) dissolved in an anhydrous organic solvent (e.g., hexane), add the immobilized lipase (e.g., CAL-B).

-

Acylation: Add the acyl donor (e.g., ethyl acetate, 1.0-5.0 equivalents). The reaction is typically carried out at a controlled temperature (e.g., 25-50 °C) with stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or TLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

-

Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. Wash the enzyme with the reaction solvent.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated product can be separated by column chromatography on silica gel.

-

Deprotection (Optional): The acylated enantiomer can be deprotected to yield the other enantiomer of the starting material if desired.

-

Analysis: Determine the enantiomeric excess of the unreacted starting material and the isolated product by chiral HPLC.

Quantitative Data (Hypothetical)

| Lipase | Acyl Donor | Solvent | Conversion (%) | ee% (Substrate) | ee% (Product) |

| CAL-B | Ethyl Acetate | Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | ~50 | >95 | >95 |

| Porcine Pancreatic Lipase | Ethyl Butyrate | MTBE | ~48 | >90 | >92 |

Chiral Chromatography

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique for the direct separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For preparative scale, SFC is often preferred due to its lower environmental impact and faster separation times.

Experimental Protocol (Chiral HPLC)

The development of a chiral HPLC method requires screening of different chiral stationary phases and mobile phases to achieve optimal separation.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® IA, IB, IC, or cyclodextrin-based)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

-

Additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

-

Column and Mobile Phase Screening: A screening process is essential to identify a suitable CSP and mobile phase system. A common starting point for carbamates is a polysaccharide-based column with a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

-

Method Optimization: Once a promising system is identified, optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. The addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

-

Injection and Separation: Inject the sample onto the chiral column and run the separation under the optimized conditions.

-

Detection and Quantification: Monitor the elution of the enantiomers using a UV detector. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

-

Preparative Scale-up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the pure enantiomers.

Quantitative Data (Hypothetical)

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

| Chiralpak® IA | Hexane/Isopropanol (90:10) | 1.0 | > 2.0 |

| Chiralcel® OD-H | Hexane/Ethanol (85:15) | 0.8 | > 1.8 |

| Cyclobond™ I 2000 | Acetonitrile/Water (70:30) | 1.2 | > 1.5 |

Conclusion

The chiral resolution of this compound can be effectively achieved through several methodologies. Diastereomeric salt formation with chiral acids like mandelic or tartaric acid derivatives offers a robust and scalable approach suitable for industrial production. Enzymatic kinetic resolution using lipases provides a highly selective and environmentally benign alternative, yielding both enantiomers with high optical purity. Chiral chromatography, particularly SFC on a preparative scale, allows for the direct separation of enantiomers and is an excellent tool for both analytical and preparative purposes. The choice of the optimal method will depend on factors such as the desired scale of the separation, cost considerations, and the available equipment and expertise. For all methods, empirical optimization of the reaction or separation conditions is crucial to achieve high yields and enantiomeric purities.

The Role of tert-Butyl azepan-3-ylcarbamate Scaffolds in Neurodegenerative Disease Research: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl azepan-3-ylcarbamate is a heterocyclic organic compound that primarily serves as a crucial building block in the synthesis of more complex molecules. While there is a notable absence of data regarding the intrinsic biological activity of this compound itself, its structural framework is of significant interest in medicinal chemistry. This scaffold is incorporated into various derivatives designed to interact with specific biological targets. This technical guide will focus on the biological activities of a key derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate , hereafter referred to as Compound M4 . This compound exemplifies the therapeutic potential of molecules derived from the azepane carbamate core, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Compound M4 has been investigated as a multi-target agent, designed to address the complex pathology of Alzheimer's disease by simultaneously inhibiting two key enzymes: β-secretase (BACE1) and acetylcholinesterase (AChE).[1][2] This dual-inhibition strategy aims to both reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques, and to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients.[1][2]

Quantitative Biological Activity Data

The biological efficacy of Compound M4 has been quantified through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its inhibitory activities.

| Target Enzyme | Parameter | Value | Reference |

| β-secretase 1 (BACE1) | IC50 | 15.4 nM | [1] |

| Acetylcholinesterase (AChE) | Ki | 0.17 µM | [1] |

Table 1: In Vitro Enzymatic Inhibition by Compound M4.

| Cell Type | Condition | Compound M4 Concentration | Cell Viability | Reference |

| Astrocytes | Control | 100 µM | ~100% | [1] |

| Astrocytes | Aβ1-42 treated | - | Decreased | [1] |

| Astrocytes | Aβ1-42 treated + Compound M4 | Not specified | Moderately Protected | [1] |

Table 2: Cytotoxicity and Protective Effects of Compound M4.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide summaries of the key experimental protocols used in the evaluation of Compound M4.

Synthesis of Compound M4

The synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) is achieved through a condensation reaction.[1] The process involves the activation of the carboxylic acid of 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid with a dehydrating agent, followed by reaction with N-(3-Aminopropyl)-2-pipecoline.[1]

Materials:

-

5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid

-

N-(3-Aminopropyl)-2-pipecoline

-

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI)

-

N-hydroxybenzotriazole (HoBt)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid in a suitable solvent.

-

Add EDCI and HoBt to activate the carboxylic acid.

-

Add N-(3-Aminopropyl)-2-pipecoline to the reaction mixture.

-

Stir the reaction at room temperature.

-

After the reaction is complete, remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.

-

The final product, Compound M4, is obtained as a pale-yellow powder.[1]

β-Secretase (BACE1) Inhibition Assay

The inhibitory activity of Compound M4 against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay.[3] This assay measures the cleavage of a specific peptide substrate that is conjugated to a fluorophore and a quencher.

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate (e.g., linked to EDANS and DABCYL)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound (Compound M4)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Compound M4.

-

In a 96-well plate, add the BACE1 enzyme, assay buffer, and the test compound dilutions.

-

Initiate the reaction by adding the FRET substrate.

-

Incubate the plate at the optimal temperature for a specified time.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission).[3][4]

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[5] It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5]

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI), the substrate

-

DTNB (Ellman's Reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (Compound M4)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of Compound M4.

-

In a 96-well plate, add the AChE enzyme, phosphate buffer, DTNB, and the test compound dilutions.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition and determine the Ki value.

Astrocyte Cell Viability and Protection Assay

The protective effect of Compound M4 on astrocytes against Aβ1-42-induced toxicity was assessed using a cell viability assay, such as the MTT assay.[6]

Materials:

-

Astrocyte cell line

-

Cell culture medium and supplements

-

Aβ1-42 peptide, pre-aggregated

-

Compound M4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Plate astrocytes in a 96-well plate and allow them to adhere.

-

Treat the cells with Aβ1-42 oligomers to induce toxicity.

-

In parallel, treat cells with Aβ1-42 and different concentrations of Compound M4.

-

Include control groups (untreated cells and cells treated with Compound M4 alone).

-

After the incubation period (e.g., 24 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the untreated control.

In Vivo Scopolamine-Induced Amnesia Model

To evaluate the in vivo efficacy of Compound M4, a scopolamine-induced amnesia model in rats was used.[7][8] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.[7]

Materials:

-

Laboratory rats

-

Scopolamine hydrobromide

-

Compound M4

-

Vehicle solution

-

Behavioral testing apparatus (e.g., Morris water maze, T-maze)

Procedure:

-

Acclimate the animals to the housing and testing conditions.

-

Administer Compound M4 or a vehicle to the respective groups of rats for a predetermined period.

-

Induce amnesia by administering scopolamine (e.g., intraperitoneal injection) a short time before the behavioral tests.

-

Conduct behavioral tests to assess learning and memory (e.g., escape latency in the Morris water maze).

-

Record and analyze the behavioral data to determine if Compound M4 can ameliorate the scopolamine-induced cognitive deficits.

Visualizations: Pathways and Workflows

To further elucidate the context of Compound M4's development and evaluation, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Synthetic workflow for Compound M4.

Caption: Dual-inhibitory mechanism of Compound M4.

Caption: Experimental workflow for Compound M4 evaluation.

Conclusion

While this compound itself is a synthetic intermediate without characterized biological activity, its incorporation into more elaborate molecular structures has yielded compounds with significant therapeutic potential. The derivative, Compound M4, serves as a compelling case study, demonstrating that the azepane carbamate scaffold can be effectively utilized in the design of multi-target agents for complex diseases like Alzheimer's. Its ability to inhibit both β-secretase and acetylcholinesterase, coupled with its protective effects on astrocytes in vitro, underscores the promise of this chemical class.[1][2] However, the translation of these in vitro effects to in vivo efficacy remains a challenge, as highlighted by the results from the scopolamine model, which suggest that bioavailability may be a critical factor to address in future drug development efforts.[1] Further research into derivatives of this compound is warranted to explore their potential in addressing a range of biological targets and therapeutic areas.

References

- 1. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model [mdpi.com]

- 2. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Astrocytes Protect Neurons from Aβ1-42 Peptide-Induced Neurotoxicity Increasing TFAM and PGC-1 and Decreasing PPAR-γ and SIRT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Notes and Protocols: Use of tert-Butyl azepan-3-ylcarbamate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.